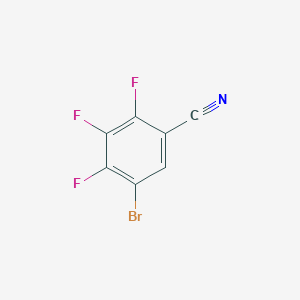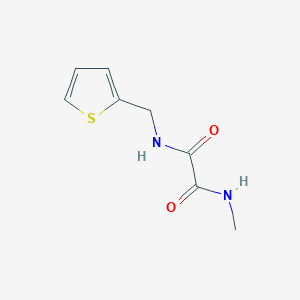
N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-methyl-N2-(thiophen-2-ylmethyl)oxalamide” is a chemical compound with the IUPAC name N1,N2-bis((1H-1lambda3-thiophen-2-yl)methyl)oxalamide . It has a molecular weight of 282.39 and a molecular formula of C12H14N2O2S2 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H14N2O2S2/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6,17-18H,7-8H2,(H,13,15)(H,14,16) .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 280.37 . It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature . The boiling point of the compound is not specified .Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis
Copper-Catalyzed Coupling Reactions : A study by De, Yin, and Ma (2017) highlighted the effectiveness of a Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system for Goldberg amidation. This catalytic system efficiently couples (hetero)aryl chlorides with amides, including aromatic and aliphatic primary amides, in good to excellent yields. It also facilitates the arylation of lactams and oxazolidinones, showcasing its broad applicability in synthesizing complex molecules (De, Yin, & Ma, 2017).
Discovery of New Ligand Structures : Chan et al. (2019) utilized a pharmaceutical compound library to identify N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as an effective ligand for copper‐catalyzed C−O cross‐couplings. This approach not only led to the preparation of biarylethers and phenols under mild conditions but also underscored the potential of utilizing existing compound libraries for discovering new catalysts (Chan et al., 2019).
Synthetic Methodologies
Novel Synthetic Approaches : Mamedov et al. (2016) developed a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This innovative approach provides a high-yielding and operationally simple method for synthesizing anthranilic acid derivatives and oxalamides, demonstrating the versatility and importance of oxalamides in organic synthesis (Mamedov et al., 2016).
Sensor Development
Chemosensors : Udhayakumari et al. (2015) reported the synthesis of a chemosensor incorporating thiourea and anthracene units for selective detection of Cu2+ and Hg2+ ions. This study illustrates the application of thiophene derivatives in the development of highly selective and sensitive sensors for environmental and biological monitoring (Udhayakumari et al., 2015).
Corrosion Inhibition
Inhibition of Corrosion : Daoud et al. (2014) explored the inhibitory action of a synthesized thiophene Schiff base on the corrosion of mild steel in acidic solutions. Their findings suggest that thiophene derivatives can serve as efficient corrosion inhibitors, with potential applications in protecting industrial materials (Daoud et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-9-7(11)8(12)10-5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHUEHMQOZYQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl](/img/structure/B2883390.png)
![2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2883391.png)
![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883392.png)
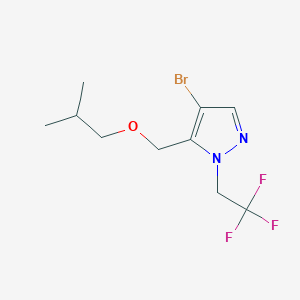


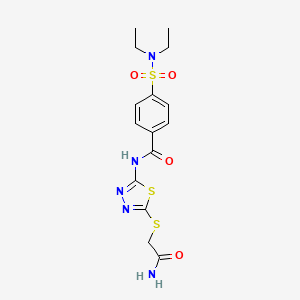
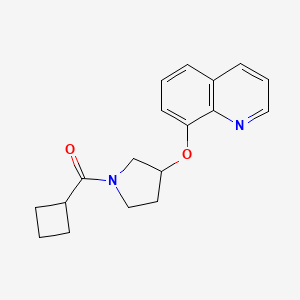
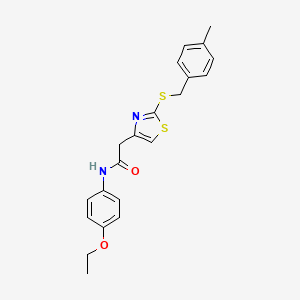
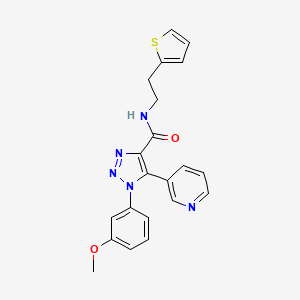
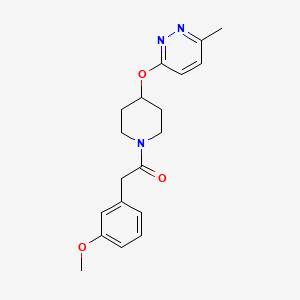
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2883406.png)
![N-(1-cyanocyclopentyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2883407.png)
